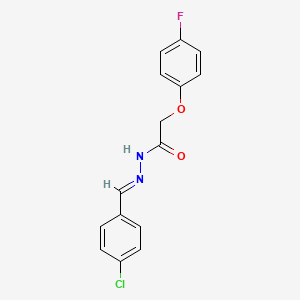
N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide
Vue d'ensemble
Description
N-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide, also known as CFAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFAH belongs to the class of hydrazide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide in lab experiments is its high potency and selectivity against cancer cells, making it a promising candidate for cancer therapy. However, N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
Several future directions for the research on N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide can be identified. One potential direction is to investigate the synergistic effects of N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide with other anticancer agents, such as chemotherapeutic drugs and targeted therapies. Another direction is to explore the potential of N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide as a radiopharmaceutical for cancer imaging and therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antifungal and antibacterial activities of N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide and to optimize its pharmacokinetic properties for clinical use.
In conclusion, N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide is a promising chemical compound that has shown potential therapeutic applications in cancer, fungal, and bacterial diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide should focus on exploring its synergistic effects with other anticancer agents, its potential as a radiopharmaceutical, and optimizing its pharmacokinetic properties for clinical use.
Applications De Recherche Scientifique
N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide has been investigated for its potential therapeutic applications, including anticancer, antifungal, and antibacterial activities. Several studies have reported that N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide exhibits potent antiproliferative effects against various cancer cell lines, including breast, lung, liver, and colon cancer. N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-12-3-1-11(2-4-12)9-18-19-15(20)10-21-14-7-5-13(17)6-8-14/h1-9H,10H2,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGXXWSBPKLOIY-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



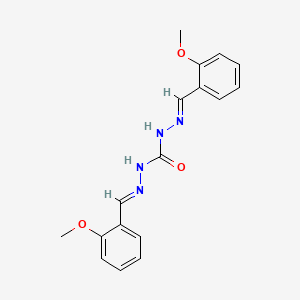
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B3867980.png)

![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3867988.png)
![methyl 4-{2-[(isobutylamino)(oxo)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3867996.png)
![ethyl 5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867999.png)
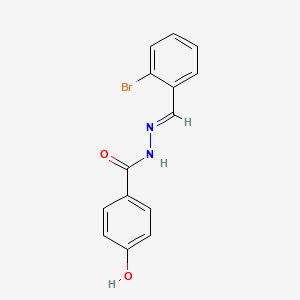
![2-(dimethylamino)ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B3868012.png)

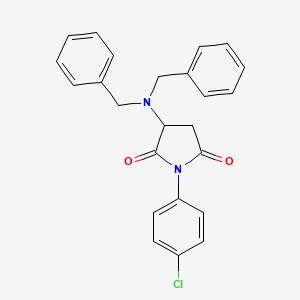
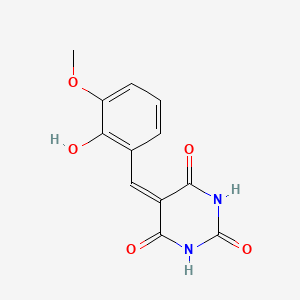
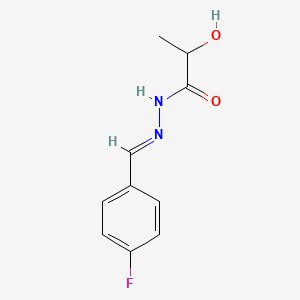
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3868062.png)
![8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3868067.png)